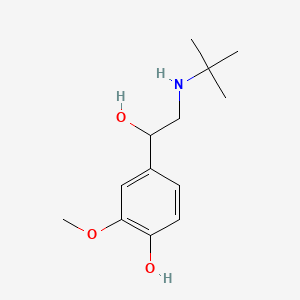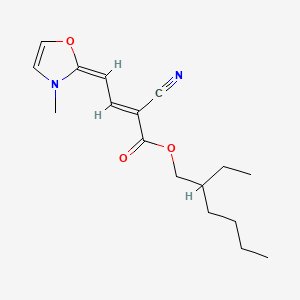
Desloratadine N-Hydroxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desloratadine N-Hydroxypiperidine is a derivative of desloratadine, a second-generation tricyclic antihistamine. Desloratadine is widely used to treat allergic conditions such as rhinitis and urticaria due to its selective and peripheral H1-antagonist action . This compound, as a related compound, shares some pharmacological properties but also exhibits unique characteristics that make it a subject of interest in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desloratadine N-Hydroxypiperidine involves several steps, starting from desloratadine. One common method includes the hydroxylation of the piperidine ring in desloratadine. This can be achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for yield and purity. Techniques such as ion-pair chromatography are employed to separate and purify the compound from related substances. The use of specific columns and gradient elution methods ensures the efficient isolation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Desloratadine N-Hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to desloratadine or other related compounds.
Substitution: The hydroxyl group in the piperidine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of desloratadine .
Applications De Recherche Scientifique
Desloratadine N-Hydroxypiperidine has several applications in scientific research:
Mécanisme D'action
Desloratadine N-Hydroxypiperidine exerts its effects by selectively binding to peripheral H1 receptors, thereby blocking the action of histamine. This leads to the temporary relief of allergic symptoms such as nasal congestion and watery eyes. The compound does not readily enter the central nervous system, minimizing sedative effects .
Comparaison Avec Des Composés Similaires
Desloratadine: The parent compound, widely used as an antihistamine.
Loratadine: Another second-generation antihistamine, from which desloratadine is derived.
Fexofenadine: A similar second-generation antihistamine with a different chemical structure but similar pharmacological effects.
Uniqueness: Desloratadine N-Hydroxypiperidine is unique due to its specific hydroxylation on the piperidine ring, which may confer different pharmacokinetic properties and potential therapeutic benefits compared to its parent compound and other similar antihistamines .
Propriétés
IUPAC Name |
13-chloro-2-(1-hydroxypiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-22(23)11-8-13/h1-2,5-6,9,12,23H,3-4,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIBINHLAUROKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705680 |
Source


|
| Record name | 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193725-73-3 |
Source


|
| Record name | 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)
![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)
![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)
![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/new.no-structure.jpg)


![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)


